molecular formula C14H4Cl6N2O2 B5050694 2-(4-Amino-3,5-dichlorophenyl)-4,5,6,7-tetrachloroisoindole-1,3-dione

2-(4-Amino-3,5-dichlorophenyl)-4,5,6,7-tetrachloroisoindole-1,3-dione

Cat. No.: B5050694
M. Wt: 444.9 g/mol
InChI Key: ZTWOHLNDHNIQDC-UHFFFAOYSA-N
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Description

2-(4-Amino-3,5-dichlorophenyl)-4,5,6,7-tetrachloroisoindole-1,3-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple chlorine atoms and an amino group, which contribute to its distinct chemical properties.

Properties

IUPAC Name

2-(4-amino-3,5-dichlorophenyl)-4,5,6,7-tetrachloroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Cl6N2O2/c15-4-1-3(2-5(16)12(4)21)22-13(23)6-7(14(22)24)9(18)11(20)10(19)8(6)17/h1-2H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWOHLNDHNIQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Cl6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3,5-dichlorophenyl)-4,5,6,7-tetrachloroisoindole-1,3-dione typically involves multiple steps, starting with the chlorination of precursor compounds. One common method involves the chlorination of 4-aminobenzoic acid, followed by further reactions to introduce the tetrachloroisoindole moiety . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3,5-dichlorophenyl)-4,5,6,7-tetrachloroisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the chlorine atoms or the amino group, leading to different derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

2-(4-Amino-3,5-dichlorophenyl)-4,5,6,7-tetrachloroisoindole-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Amino-3,5-dichlorophenyl)-4,5,6,7-tetrachloroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and amino group allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol
  • 2-(4-Amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol

Uniqueness

The presence of multiple chlorine atoms enhances its reactivity and versatility in various chemical reactions .

This detailed article provides an overview of the compound 2-(4-Amino-3,5-dichlorophenyl)-4,5,6,7-tetrachloroisoindole-1,3-dione, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

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